2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide
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Description
2H-benzo[b][1,4]oxazin-3(4H)-one is a type of organic compound that has been studied for various applications . It’s a part of a larger class of molecules known as benzoxazinones .
Synthesis Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones has been reported via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be compatible with a wide range of functional groups .Molecular Structure Analysis
The molecular structure of 2H-benzo[b][1,4]oxazin-3(4H)-one consists of a benzene ring fused with an oxazine ring . The oxazine ring contains an oxygen atom, a nitrogen atom, and four carbon atoms .Chemical Reactions Analysis
In a study, a new class of molecules with the skeleton of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one were designed and synthesized . The molecules were tested in bioassays, and one of them, 8d-1, was identified as a pan-class I PI3K/mTOR inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can vary depending on the specific substituents on the benzene and oxazine rings .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c17-25(22,23)12-7-5-11(6-8-12)18-15(20)9-19-10-16(21)24-14-4-2-1-3-13(14)19/h1-8H,9-10H2,(H,18,20)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRVNIVVZSSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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